molecular formula C10H17NO2 B13211195 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde

2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde

Cat. No.: B13211195
M. Wt: 183.25 g/mol
InChI Key: KMINWHOBOHUALS-UHFFFAOYSA-N
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Description

2-[2-(Aminomethyl)bicyclo[221]heptan-2-yl]-2-hydroxyacetaldehyde is a complex organic compound characterized by a bicyclic structure This compound is notable for its unique structural features, which include a bicyclo[221]heptane core and functional groups such as an amino group and a hydroxyacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of suitable precursors to form the bicyclo[2.2.1]heptane core, followed by functionalization to introduce the amino and hydroxyacetaldehyde groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyacetaldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction pathway and reagents used.

Scientific Research Applications

2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]methanol hydrochloride
  • 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-propanal

Uniqueness

Compared to similar compounds, 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C10H17NO2/c11-6-10(9(13)5-12)4-7-1-2-8(10)3-7/h5,7-9,13H,1-4,6,11H2

InChI Key

KMINWHOBOHUALS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CN)C(C=O)O

Origin of Product

United States

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